
Methyl 2-(2,2-dicyanoethenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,2-dicyanoethenyl)benzoate is an organic compound with the molecular formula C₁₂H₈N₂O₂ It is known for its unique structure, which includes a benzoate ester linked to a dicyanoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dicyanoethenyl)benzoate typically involves the reaction of methyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of methyl benzoate to form the dicyanoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol or methanol are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,2-dicyanoethenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Applications De Recherche Scientifique
Methyl 2-(2,2-dicyanoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,2-dicyanoethenyl)benzoate involves its interaction with various molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,2-dicyanoethenyl)benzoate
- Ethyl 4-(2-cyanoacetamido)benzoate
- Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
Uniqueness
Methyl 2-(2,2-dicyanoethenyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dicyanoethenyl group provides a high degree of reactivity, making it a valuable intermediate in organic synthesis and material science .
Propriétés
Numéro CAS |
2826-29-1 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
methyl 2-(2,2-dicyanoethenyl)benzoate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-5-3-2-4-10(11)6-9(7-13)8-14/h2-6H,1H3 |
Clé InChI |
YECWQQOBHMFELK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
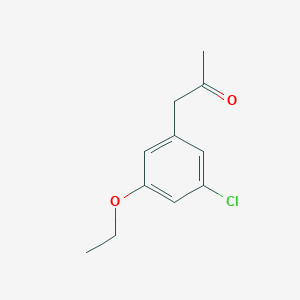


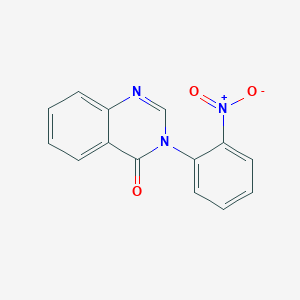
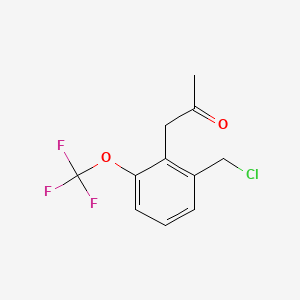
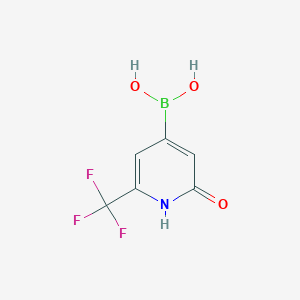
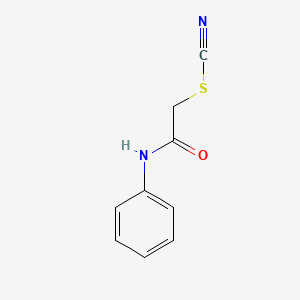

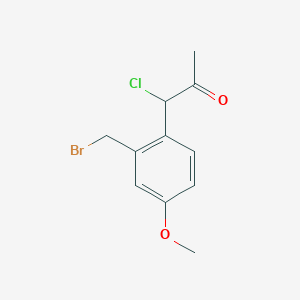
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)


